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Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B1460385
CAS No.: 158531-43-2
M. Wt: 454.5 g/mol
InChI Key: UWQSXNJYTWZIQD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pseudoproline Technology in Peptide Synthesis

The chemical synthesis of large peptides has historically been hindered by issues of poor solvation of the growing peptide chain on the solid support and the limited solubility of protected peptide fragments. wikipedia.org A critical breakthrough came with the recognition that the formation of β-sheet secondary structures is a primary cause of the aggregation that leads to these synthetic difficulties. wikipedia.orgsigmaaldrich.com

In response to this challenge, the concept of pseudoproline dipeptides was introduced. First described as a method for disrupting structure and improving solubility by Wöhr and Mutter in 1995, this technology was pioneered to mitigate aggregation. chempep.com The initial work by Mutter and his colleagues established that introducing these proline-like structures could effectively disrupt the interchain hydrogen bonding responsible for β-sheet formation. wikipedia.orgbachem.com Originally developed at EPFL Lausanne, the pseudoproline approach initially focused on derivatives of serine and threonine, which were found to be more readily cleaved by acids than their cysteine-derived counterparts. bachem.com Over time, the technology has evolved, with improved methods making cysteine-based pseudoprolines more viable and expanding the toolkit available to peptide chemists for creating previously "inaccessible" peptides. bachem.comnih.gov

Rationale for Pseudoproline Incorporation in Peptide Sequences

The primary motivation for incorporating pseudoproline dipeptides into a peptide sequence is to prevent aggregation and enhance synthetic efficiency. wikipedia.orgiris-biotech.de This is achieved through several key mechanisms:

Conformational Disruption : Pseudoprolines feature a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring that introduces a "kink" into the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.compeptide.com This structural bend favors a cis-amide bond conformation over the usual trans-amide bond, which effectively disrupts the regular hydrogen-bonding patterns required for the formation of β-sheet aggregates. chempep.comwikipedia.orgiris-biotech.de

Enhanced Solubility : By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP). chempep.comwikipedia.org This improved solubility ensures that the reactive sites of the peptide are more accessible to reagents. chempep.com

Improved Coupling Efficiency : The prevention of aggregation and enhanced solvation lead to better exposure of the N-terminal amino group of the growing peptide chain. chempep.com This results in more efficient and complete acylation reactions, leading to higher yields and purer crude products. chempep.compeptide.comchemimpex.com

Temporary Side-Chain Protection : The formation of the pseudoproline ring simultaneously serves as a temporary protecting group for the side chain of the serine, threonine, or cysteine residue involved. wikipedia.orgsci-hub.se This protection is stable under standard Fmoc-SPPS conditions but is reversed during the final acid-mediated cleavage step. chempep.com

Definition and Structural Classification of Pseudoproline Derivatives, with Emphasis on Cysteine-Derived Thiazolidines

Pseudoprolines are artificially created dipeptide building blocks where a serine, threonine, or cysteine residue has been modified to contain a proline-like ring structure. wikipedia.org They are formed by the reaction of the amino acid's side-chain (hydroxyl for Ser/Thr, thiol for Cys) with an aldehyde or ketone, creating a five-membered heterocyclic ring. chempep.comwikipedia.org This ring system is TFA-labile, meaning it is cleaved during the final deprotection step to restore the native amino acid. iris-biotech.de The nomenclature often uses the format Xaa-Yaa(ΨR,R'pro)-OH, where Yaa is the modified residue (Ser, Thr, or Cys) and R,R' denote the substituents on the ring. wikipedia.orgsci-hub.se

When serine or threonine is used, its side-chain hydroxyl group reacts with a ketone or aldehyde (commonly acetone) to form an oxazolidine ring, which contains an oxygen atom. chempep.comwikipedia.org These derivatives, such as Fmoc-Xaa-Ser(ΨMe,MePro)-OH or Fmoc-Xaa-Thr(ΨMe,MePro)-OH, were the first to be widely adopted due to their effective structure-disrupting capabilities and the relative ease with which the oxazolidine ring could be opened during standard TFA cleavage to regenerate the native peptide. chempep.combachem.com

When cysteine is the modified residue, its side-chain thiol group reacts to form a thiazolidine ring, which contains a sulfur atom. chempep.comwikipedia.org Initially, these derivatives saw less widespread use because the thiazolidine ring was found to be highly stable and resistant to cleavage by TFA. nih.gov Seminal reports indicated that deprotection times of 32 hours or more were required to fully remove the thiazolidine ring from linear peptides. nih.gov

However, more recent research has demonstrated that this stability is not as prohibitive as once thought. Studies on specific cysteine pseudoproline dipeptides, including Fmoc-Ala-Cys(ψMe,Mepro)-OH, have shown that complete cleavage can be achieved in much shorter timeframes, typically between 4 to 6 hours, using standard TFA-based cocktails. nih.govacs.org This finding has made cysteine-derived pseudoprolines, or Cys-pseudoprolines, much more practical and attractive for routine use in Fmoc-SPPS. bachem.com

Pseudoproline TypeParent Amino AcidHeterocyclic RingKey Feature
Oxazolidine Serine (Ser), Threonine (Thr)Oxazolidine (Oxygen-containing)Routinely used; readily cleaved by standard TFA cocktails to restore the native amino acid. chempep.comwikipedia.orgbachem.com
Thiazolidine Cysteine (Cys)Thiazolidine (Sulfur-containing)Historically considered highly stable to acid, but recent studies show cleavage within hours is possible. wikipedia.orgbachem.comnih.gov
Research Finding on Thiazolidine CleavageCleavage Time ReportedPeptide TypeReference
Early Studies 32-36 hoursLinear Peptides nih.gov
Recent Studies 4-6 hoursLinear Peptides nih.govacs.org
Recent Studies 13 daysCyclic Peptides nih.gov

Overview of the Specific Role of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH as a Building Block

This compound is a specialized dipeptide building block designed for direct use in Fmoc-based solid-phase peptide synthesis. chemimpex.comadvancedchemtech.com Its specific function is to introduce an Alanine-Cysteine dipeptide unit into a growing peptide chain while simultaneously leveraging the aggregation-disrupting properties of the pseudoproline moiety. chemimpex.com

The incorporation of this building block serves to temporarily protect the cysteine thiol within the stable thiazolidine ring and to induce a structural kink that disrupts secondary structure formation at a specific point in the sequence. wikipedia.orgchemimpex.com This makes it particularly valuable for the synthesis of complex peptides, cyclic peptides, and peptidomimetics where aggregation involving the Ala-Cys sequence is a concern. chemimpex.com

Research has shown that the dimethylthiazolidine ring in this specific compound is more labile to acid than previously believed for Cys-pseudoprolines. nih.govacs.org In one study, a peptide synthesized using Fmoc-Ala-Cys(ψMe,Mepro)-OH required only 6 hours of treatment with a standard TFA cleavage cocktail for complete removal of the pseudoproline ring, restoring the native cysteine residue. nih.gov This demonstrated practicality, combined with its effectiveness in improving synthetic outcomes, establishes this compound as a valuable and efficient tool in advanced peptide chemistry. chemimpex.comnih.gov

PropertyValueSource
Chemical Formula C24H26N2O5S chemimpex.comchempep.comnih.gov
Molecular Weight 454.5 g/mol chemimpex.comchempep.com
CAS Number 158531-43-2 chemimpex.comchempep.comnih.gov
Appearance White powder chemimpex.com
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O5S B1460385 Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH CAS No. 158531-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSXNJYTWZIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Pseudoproline Containing Peptides

Strategies for Pseudoproline Moiety Formation

The formation of the oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline can be achieved through several methods. The choice depends on factors such as synthetic efficiency, cost, and the specific sequence being assembled.

This strategy involves first incorporating a Ser, Thr, or Cys residue with a pre-formed oxazolidine or thiazolidine ring onto the resin. The subsequent amino acid is then coupled to the secondary amine of the pseudoproline ring. However, this approach is generally less favored because the nitrogen atom within the ring is sterically hindered and possesses low nucleophilicity. chempep.comwikipedia.org This often leads to poor coupling yields and incomplete reactions, making it an inefficient method for peptide elongation. chempep.com

The most common and efficient method for incorporating pseudoproline moieties is through the use of pre-formed, Fmoc-protected dipeptide building blocks, such as Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH. chempep.comwikipedia.org In this approach, the pseudoproline ring is created "post-insertion" into a dipeptide in solution. wikipedia.org For example, a dipeptide like Fmoc-Ala-Cys-OH is reacted with an aldehyde or ketone (e.g., acetone (B3395972) to form the dimethyl derivative) to yield the stable, protected pseudoproline dipeptide. chempep.com

This method offers several advantages:

Efficiency: It bypasses the difficult coupling step onto the hindered pseudoproline nitrogen. bachem.com

Compatibility: These building blocks are designed for seamless integration into standard automated Fmoc-SPPS protocols. chempep.comcsic.es

Reliability: It is the preferred method for its high efficiency and reproducibility, leading to purer crude products and higher yields. chempep.comcsic.es

The use of these dipeptides is considered a cornerstone for synthesizing difficult sequences, long peptides, and even for facilitating the cyclization of peptides. chempep.comresearchgate.netwikipedia.org

While direct insertion of dipeptides is the standard, recent research has explored the direct use of Fmoc-protected pseudoproline monomers (e.g., Fmoc-Ser(ΨMe,MePro)-OH) in SPPS. csic.esiris-biotech.deacs.org Advances in modern coupling reagents and protocols have made the subsequent acylation of the hindered pseudoproline monomer more feasible. iris-biotech.deacs.org Studies have shown that reagents like DIC/OxymaPure can successfully facilitate the coupling of the next amino acid onto the pseudoproline monomer. csic.esacs.org This emerging methodology is attractive because it could lower costs and increase flexibility by avoiding the need to synthesize or purchase a vast library of different dipeptide combinations. csic.esacs.org However, the dipeptide approach remains the most established and widely validated strategy.

Deprotection and Cleavage of Pseudoproline Moieties

The pseudoproline moiety serves as a temporary protecting group that must be removed during the final cleavage step to yield the native peptide sequence. The oxazolidine or thiazolidine ring is designed to be stable throughout the Fmoc-SPPS cycles (which use a base, like piperidine, for Fmoc group removal) but labile to strong acid. chempep.comiris-biotech.deiris-biotech.de

The final cleavage from the resin and removal of all side-chain protecting groups is typically accomplished with a single treatment of a strong acid cocktail, most commonly based on Trifluoroacetic acid (TFA). chempep.comsigmaaldrich.com A standard cleavage cocktail, such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5), is generally sufficient to hydrolyze the pseudoproline ring, regenerating the native Ser, Thr, or Cys residue. sigmaaldrich.com

The time required for complete cleavage of the pseudoproline ring can be sequence-dependent. nih.gov While Serine- and Threonine-derived oxazolidines are typically cleaved within 1-3 hours, Cysteine-derived thiazolidines were initially reported to be much more stable to TFA, requiring prolonged exposure. nih.govacs.orgsigmaaldrich.com However, more recent studies have shown that for many sequences, thiazolidine rings can also be effectively cleaved within a 1-4 hour timeframe, making them much more practical for routine use in Fmoc-SPPS. nih.govacs.org In some challenging cases, slightly elevated temperatures (e.g., 45 °C) may be required to ensure complete removal. nih.gov

Trifluoroacetic Acid (TFA) Treatment for Thiazolidine Ring Opening

The removal of the 2,2-dimethylthiazolidine (B104285) (ψMe,MePro) moiety from the cysteine residue is accomplished during the final deprotection step, typically using a strong acid treatment. chempep.com Trifluoroacetic acid (TFA) is the standard reagent for this process, effectively cleaving the thiazolidine ring to regenerate the native cysteine. iris-biotech.debachem.com

Standard cleavage cocktails are employed for this purpose. A commonly used mixture is TFA/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. sigmaaldrich.combachem.com The TIS acts as a scavenger to capture reactive carbocations generated during the cleavage of other side-chain protecting groups. The regeneration of the native cysteine from the pseudoproline is generally complete within approximately three hours under these standard conditions. sigmaaldrich.com For peptides containing Cys(Dmb,Hpro) residues, the addition of 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail has been shown to eliminate the formation of by-products. merckmillipore.com

The process is straightforward: the pseudoproline-containing peptide, assembled on a solid support, is treated with the TFA-based cleavage cocktail, which simultaneously removes the resin linkage, side-chain protecting groups, and opens the thiazolidine ring. sigmaaldrich.commerckmillipore.com This restores the original Ala-Cys sequence within the peptide. sigmaaldrich.com

Acidolysis Lability and Regeneration of Native Cysteine Residues

The acid lability of the thiazolidine ring in cysteine-based pseudoprolines has been a subject of detailed investigation. While early reports suggested high stability, requiring prolonged TFA treatment of up to 32-36 hours for complete ring opening, more recent studies have demonstrated a much greater lability, comparable to the more commonly used oxazolidine-based pseudoprolines derived from serine or threonine. acs.orgnih.gov

Research has shown that the deprotection times for Cys(ψMe,MePro) can be significantly shorter, often falling within the typical 1-3 hour range for standard SPPS protecting groups. acs.org The lability appears to be influenced by the local peptide sequence. For instance, a study involving the synthesis of various peptides containing the Cys(ψMe,MePro) moiety revealed significant variations in the rate of acidolysis. acs.orgnih.gov

In one case, a peptide containing the Fmoc-Ala-Cys(ψMe,MePro)-OH building block was synthesized and subjected to a 1-hour treatment with a TFA/TIS/H₂O (95:2.5:2.5) cocktail. acs.org Analysis showed that 85% of the Cys pseudoproline remained intact, indicating a relatively higher stability in that specific sequence compared to others. acs.orgnih.gov Complete removal for this peptide required 6 hours of TFA treatment. acs.org In contrast, a peptide containing a Ser-Cys(ψMe,MePro) sequence showed complete removal of the pseudoproline ring after just 1 hour of TFA treatment. acs.orgnih.gov

These findings highlight that the rate of thiazolidine ring opening and subsequent regeneration of the native cysteine residue is context-dependent but can be achieved efficiently, challenging earlier notions of the high stability of these protecting groups. nih.gov

Table 1: Acidolysis of Cys(ψMe,MePro)-Containing Peptides with TFA/TIS/H₂O (95:2.5:2.5)
Peptide Sequence (Incorporated Dipeptide)TFA Treatment TimeRemaining Cys Pseudoproline (%)Time for Complete Removal
Ac-Gly-Ala-Cys(ψMe,MePro)-Gly-NH₂ (from Fmoc-Ala-Cys(ψMe,MePro)-OH)1 hour85%6 hours
Ac-Gly-Ser(tBu)-Cys(ψMe,MePro)-Gly-NH₂ (from Fmoc-Ser(tBu)-Cys(ψMe,MePro)-OH)1 hour65%4 hours
H-Gly-Ser-Cys-Gly-NH₂ (from Fmoc-Ser(tBu)-Cys(ψMe,MePro)-OH)1 hour0% (Complete Removal)1 hour

Data sourced from Organic Letters, 2014, 16 (7), pp 1802–1805. acs.org

Conformational Analysis and Amide Bond Isomerization in Pseudoproline Systems

Influence of Pseudoproline Incorporation on Peptide Backbone Conformation

The introduction of a pseudoproline moiety, such as the 2,2-dimethylthiazolidine (B104285) ring in Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, fundamentally alters the local peptide structure. chempep.com These proline analogs, derived from serine, threonine, or cysteine, are designed to act as "structure-disrupting" building blocks during peptide synthesis. chempep.comiris-biotech.de

A primary application of pseudoproline dipeptides is to mitigate the formation of intermolecular β-sheet aggregates, a common cause of poor solubility and low coupling efficiency during solid-phase peptide synthesis (SPPS). chempep.comiris-biotech.denih.govmerckmillipore.com The aggregation arises from interchain hydrogen bonding between peptide backbones, leading to insoluble and unreactive sequences. chempep.com

The cyclic thiazolidine (B150603) structure within the Cys(Psi(Me,Me)pro) residue restricts the conformational freedom of the peptide backbone. chempep.com This constraint disrupts the regular hydrogen-bonding patterns necessary for stable β-sheet formation. chempep.comnih.gov By breaking these secondary structures, pseudoproline-containing peptides exhibit enhanced solvation in standard synthesis solvents, which improves the accessibility of reagents to the reactive N-terminus of the growing peptide chain. chempep.comresearchgate.net

The mechanism by which pseudoprolines disrupt secondary structures is by inducing a "kink" in the peptide backbone, a conformation analogous to that created by a natural proline residue. chempep.comiris-biotech.denih.gov This kink is a direct consequence of the strong preference for a cis conformation of the amide bond preceding the pseudoproline residue (the Ala-Cys bond in this case). chempep.comiris-biotech.de While most peptide bonds in proteins and peptides overwhelmingly favor the trans geometry, the Xaa-Pro bond is an exception, and the Xaa-ΨPro bond further biases this equilibrium toward cis. nih.gov

Definitive evidence for the cis-amide bond preference in this specific system has been established through solid-state analysis. While many pseudoproline-containing dipeptides that favor a cis conformation in solution have been observed to crystallize in a trans conformation due to packing forces, This compound is a notable case where the cis-amide bond conformation has been confirmed by X-ray diffraction analysis.

In solution, the equilibrium between the cis and trans isomers of the amide bond preceding a pseudoproline is dynamic and influenced by several factors. Nuclear Magnetic Resonance (NMR) studies have been instrumental in quantifying this ratio.

Ring Substitution : The degree and nature of substitution at the C-2 position of the pseudoproline ring are paramount. acs.org Unsubstituted systems show a preference for the trans form, similar to proline. However, 2,2-dimethylated derivatives, such as Cys(Psi(Me,Me)pro), adopt the cis amide conformation in high proportions. acs.orgresearchgate.net

Protecting Groups : The presence or absence of protecting groups at the N- and C-termini affects the cis:trans ratio. scispace.com For N-terminally protected dipeptides, the side chain of the preceding amino acid has a less significant impact on the ratio compared to fully deprotected dipeptides. researchgate.netscispace.com

Solvent Polarity : Computational studies and experimental observations indicate that as solvent polarity increases, the population of cis conformers tends to increase for both oxazolidine (B1195125) (Oxa) and thiazolidine (Thz) dipeptides. acs.org

Peptide Sequence Context : The conformational preference is context-dependent. Truncating the peptide strand length can lead to an increase in the population of the cis conformer. nih.gov Conversely, incorporating the pseudoproline into a longer, structured peptide like a β-hairpin can lock the preceding amide bond in a trans conformation to satisfy the structural requirements of the hairpin turn. nih.gov

Table 1. Representative cis:trans ratios of various pseudoproline-containing dipeptides as determined by ¹H NMR spectroscopy in solution. This data illustrates the influence of protecting groups and the preceding amino acid on the conformational equilibrium.
Compoundcis:trans RatioReference
Cbz-Val-Thr(ΨMe,MePro)-OMe85:15 scispace.com
Cbz-Phe-Thr(ΨMe,MePro)-OMe85:15 scispace.com
Cbz-Gly-Thr(ΨMe,MePro)-OMe75:25 scispace.com
Fmoc-Val-Thr(ΨMe,MePro)-OH>95:<5 scispace.com
H-Val-Thr(ΨMe,MePro)-OH65:35 scispace.com
Boc-Val-(D)Pro-ΨPro-Leu-OMe3.65:1 (cis/trans) nih.gov

Induction of Kink Conformations and Cis-Amide Bond Preference

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The three-dimensional structure and conformational dynamics of pseudoproline-containing peptides are primarily investigated using X-ray diffraction for solid-state analysis and NMR spectroscopy for solution-phase studies. researchgate.netnih.goviisc.ac.in The crystal structure of this compound provides a static, atomic-resolution picture of its preferred cis-amide bond conformation in the solid state.

NMR spectroscopy is the most powerful technique for studying the conformational equilibria of pseudoproline peptides in solution. researchgate.netscispace.comnih.gov The slow exchange between the cis and trans isomers on the NMR timescale results in two distinct sets of resonances in both ¹H and ¹³C NMR spectra, allowing for the direct quantification of each conformer's population by integrating the corresponding signals. scispace.com

Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and particularly NOESY or ROESY, are essential for unambiguous assignment. mdpi.com The key distinction between cis and trans isomers is made by observing specific Nuclear Overhauser Effect (NOE) cross-peaks. For instance, a strong NOE between the alpha-proton of the preceding residue (Ala-αH) and the alpha-proton of the pseudoproline (Cys-αH) is characteristic of a trans-amide bond. Conversely, a strong NOE between the Ala-αH and the delta-protons of the pseudoproline ring is indicative of a cis-amide bond. This methodology has been widely applied to confirm the solution-state conformations of numerous pseudoproline-containing peptides. scispace.comnih.govmdpi.com

X-ray Crystallography of Pseudoproline-Containing Peptides

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules, including the precise geometry of the peptide backbone and the puckering of the pseudoproline ring. The study of crystalline pseudoproline-containing peptides has revealed a strong dependence of the Ala-Cys(Psi(Me,Me)pro) amide bond conformation on the local environment and crystal-packing forces.

A pivotal finding is the established cis-amide bond conformation for Fmoc-Ala-Cys(ΨMe,MePro)-OH in its crystalline state. researchgate.net This contrasts sharply with other pseudoproline dipeptides, such as Cbz-Val-Thr(ΨMe,MePro)-OMe and Cbz-Val-Thr(ΨMe,MePro)-OH, which adopt a trans-conformation in the solid state. researchgate.net This highlights that while the dimethylated pseudoproline moiety has an intrinsic preference for the cis conformation in solution, crystal-packing interactions can force the amide bond into a trans geometry. scispace.com

Further studies on related peptides reinforce this context-dependent behavior. For instance, the dipeptide Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH was also observed to have a cis-amide geometry in its crystal structure. scispace.com However, when a pseudoproline residue is incorporated into a larger, structured peptide, such as a β-hairpin, the constraints of the secondary structure can dominate. In the octapeptide Boc-Leu-Phe-Val-(D)Pro-PsiPro-Leu-Phe-Val-OMe, the peptide bond preceding the pseudoproline (thiazolidine) residue exclusively populates the trans conformation to satisfy the hydrogen-bonding pattern of the β-sheet. nih.gov

The stereochemistry and ring type of the pseudoproline also influence conformation. X-ray studies of diketopiperazines derived from L-amino acids and R-5,5-dimethyloxazolidine-4-carboxylic acid (R-Dmo) show the diketopiperazine ring in a flattened conformation. connectjournals.com

CompoundAmide Bond ConformationReference
Fmoc-Ala-Cys(ΨMe,MePro)-OHcis researchgate.net
Cbz-Val-Thr(ΨMe,MePro)-OMetrans researchgate.net
Cbz-Val-Thr(ΨMe,MePro)-OHtrans researchgate.net
Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OHcis scispace.com
Boc-Leu-Phe-Val-(D)Pro-PsiPro-Leu-Phe-Val-OMetrans (preceding ΨPro) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for probing the secondary structure of peptides in both solution and the solid state. By analyzing the frequencies of characteristic vibrational modes, particularly the Amide I band (arising primarily from the C=O stretching vibration of the peptide backbone), information about hydrogen bonding and local conformation can be deduced.

For pseudoproline-containing peptides, IR spectroscopy is instrumental in observing the disruption of regular secondary structures like β-sheets. The incorporation of a pseudoproline residue often leads to a decrease in signals associated with aggregated β-sheet structures and an increase in signals corresponding to more disordered or flexible conformations. nih.gov For example, resin-bound peptides known to form rigid β-sheets show characteristic IR signals that change upon the introduction of a solubilizing tag, indicating a shift away from aggregation. nih.gov

The Amide I band, typically found between 1600 and 1700 cm⁻¹, is highly sensitive to its environment. A frequency around 1630 cm⁻¹ is characteristic of β-sheet structures, whereas frequencies closer to 1655 cm⁻¹ suggest α-helical or random coil conformations. In studies of oxazolidinone-containing peptides, a constrained subclass of pseudoprolines, the carbonyl group of the heterocycle introduces a distinct absorption band. For instance, in the peptide Ts-Ala-Oxd-Phe-OH, strong C=O stretching bands are observed at 1766 cm⁻¹ (oxazolidinone ring) and 1722 cm⁻¹ (carboxylic acid), while the amide C=O stretch appears at 1649 cm⁻¹. unibo.it This allows for detailed analysis of the different carbonyl environments within the molecule.

Furthermore, IR studies can monitor the formation of intramolecular hydrogen bonds, which stabilize specific turn structures. researchgate.netacs.org The position and shape of the N-H stretching band (around 3300-3500 cm⁻¹) can indicate whether amide protons are involved in hydrogen bonding.

Computational Approaches to Conformational Dynamics

To complement experimental data, computational methods are employed to explore the conformational landscape, energetics, and dynamic behavior of pseudoproline-containing peptides.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the intrinsic conformational preferences and the kinetics of cis-trans isomerization in pseudoproline systems. These calculations provide detailed insights into the electronic effects that govern peptide structure.

Studies on model dipeptides like N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe) and thiazolidine (Ac-Thz-NHMe) using DFT methods such as B3LYP have elucidated why pseudoprolines favor a cis-amide bond more than proline does. researchgate.netacs.orgacs.org The substitution of proline's Cγ carbon with an electronegative heteroatom (oxygen or sulfur) withdraws electron density from the amide nitrogen. researchgate.net This reduces the double-bond character of the preceding peptide bond, thereby lowering the rotational energy barrier and stabilizing the cis conformer relative to the trans. researchgate.net

DFT calculations have successfully predicted that the preference for the cis conformer follows the order Oxa > Thz > Pro. researchgate.netacs.org Furthermore, these computations can determine the relative free energies (ΔG) of different conformers and the energy barriers of the transition states for isomerization. For the Oxa dipeptide model, the cis conformer is significantly more stable than for the Pro dipeptide model at the B3LYP/6-311++G(d,p) level of theory. acs.org The solvent environment is also a critical factor; increasing solvent polarity tends to further increase the population of cis conformers for pseudoproline dipeptides. acs.orgnih.gov

SystemParameterValue (kcal/mol)Computational LevelReference
Ac-Oxa-NHMeΔG (tCu vs cAd)+1.0B3LYP/6-311++G(d,p) acs.org
ΔG (cAd vs Pro-cAd)~ -1.0
Ac-Pro-NHMe vs Ac-Oxa-NHMeRotational Barrier (trans-to-cis)Pro > Oxa (in water)HF/6-31+G(d) koreascience.kr
Cis Conformer PreferenceOxa > Pro (in water)

Note: tCu refers to the trans, up-puckered conformer; cAd refers to the cis, down-puckered conformer. A positive ΔG indicates the first conformer is less stable.

Molecular Dynamics (MD) Simulations and Theoretical Modeling

While DFT is excellent for static structures and transition states, Molecular Dynamics (MD) simulations are used to model the behavior of peptides over time, providing a dynamic picture of conformational flexibility. nih.gov MD simulations can reveal how peptides sample different conformations, including ring puckering and backbone torsion angle rotations, in a simulated physiological environment. nih.gov

For pseudoproline-containing peptides, MD simulations have been used to assess the structural impact of these modifications within larger contexts, such as in collagen model peptides (CMPs). chemrxiv.orgresearchgate.net In studies of CMPs incorporating trifluoromethylated pseudoprolines, MD simulations showed that a triple helix model remained stable throughout the simulation, with the pseudoproline residues meeting the structural requirements for triple helix assembly. chemrxiv.orgresearchgate.net These simulations provide residue-specific information on ring pucker and how the modified residues are accommodated within a complex protein structure. chemrxiv.org

Theoretical modeling can also be combined with experimental data to refine structural hypotheses. For instance, MD simulations can generate conformational ensembles that are then compared against NMR data to validate the proposed structures in solution. researchgate.net This integrated approach is crucial for understanding how the static pictures from crystallography and the averaged data from NMR translate into the dynamic reality of a flexible peptide.

Comparison of Conformational Preferences with Proline and Other Pseudoproline Types

The unique conformational properties of the Cys(Psi(Me,Me)pro) moiety are best understood by comparison with the parent amino acid, proline, and with other types of pseudoproline residues.

Comparison with Proline: The substitution of the Cγ-methylene group of proline with a heteroatom and the addition of gem-dimethyl groups at Cβ fundamentally alter the conformational landscape.

Amide Bond Isomerization: The most significant difference is the pronounced preference for a cis-amide bond in dimethylated pseudoprolines compared to proline. scispace.com In many proline-containing peptides, the trans conformer is favored (typically 80-90% in solution), whereas for dipeptides with a C-terminal Xaa(ΨMe,MePro) residue, the cis conformer is often the major form observed in solution. scispace.com This shift is attributed to a combination of steric and stereoelectronic effects. The electronegative heteroatom in the ring reduces the double bond character of the Xaa-ΨPro peptide bond, lowering the barrier to rotation. researchgate.netacs.org

Ring Puckering: Proline rings typically adopt one of two puckered conformations, Cγ-endo (down) or Cγ-exo (up). This puckering is correlated with the cis/trans state of the preceding peptide bond and influences the backbone dihedral angles. nih.gov Pseudoproline rings also exhibit puckering, but the energy landscape is different. For oxazolidine-based pseudoprolines, the up-puckered structure is found to be prevalent for trans conformers. acs.org

Rotational Barriers: The energy barrier for trans-to-cis isomerization is generally lower for pseudoproline-containing peptides than for their proline equivalents, leading to faster interconversion rates. acs.org

Comparison with Other Pseudoproline Types: The conformational effects of a pseudoproline are not uniform but depend on the specific type of heterocycle and its substituents.

Strategic Applications in Complex Peptide Synthesis and Design

Overcoming Aggregation and Improving Yield in Solid-Phase Peptide Synthesis

The synthesis of long or hydrophobic peptide sequences is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, by introducing a "kink" into the peptide backbone, effectively disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.

Synthesis of Long and Challenging Peptide Sequences

The incorporation of the Cys(Psi(Me,Me)pro) moiety serves as a temporary, structure-disrupting element during SPPS. The thiazolidine (B150603) ring of the pseudoproline induces a cis-amide bond conformation, similar to that of proline, which breaks the regular hydrogen-bonding patterns that lead to inter-chain aggregation. This disruption allows for more efficient synthesis of peptides that are otherwise difficult to produce due to their length or hydrophobic nature. Research has shown that the use of pseudoproline dipeptides is a powerful tool for the synthesis of peptides with problematic sequences. By preventing aggregation, these building blocks ensure that the reactive sites of the growing peptide chain remain accessible for subsequent coupling reactions, leading to higher purity of the crude product.

Enhanced Solubility of Growing Peptide Chains and Protected Fragments

A direct consequence of preventing aggregation is the enhanced solubility of the growing peptide chain and its protected fragments in the solvents commonly used for SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Peptides that are prone to aggregation often precipitate on the resin, rendering them inaccessible for further chemical transformations. The introduction of the pseudoproline "kink" disrupts these intermolecular interactions, keeping the peptide chain solvated and reactive. While quantitative solubility data for peptides containing this compound is not extensively documented in comparative tables, the principle that disrupting secondary structures improves solubility is a well-established concept in peptide chemistry. This enhanced solubility is a key factor in achieving higher yields and purities for challenging sequences.

Improved Coupling and Deprotection Kinetics

By mitigating aggregation and improving the solvation of the peptide-resin matrix, this compound contributes to improved kinetics for both coupling and deprotection steps in SPPS. An aggregated peptide chain presents significant steric hindrance, slowing down the acylation of the N-terminal amine and the removal of the Fmoc protecting group. The structure-disrupting nature of the Cys(Psi(Me,Me)pro) unit ensures that these reactive sites are more exposed, leading to more predictable and efficient reaction kinetics.

While early studies suggested that the thiazolidine ring of cysteine-derived pseudoprolines was highly stable to trifluoroacetic acid (TFA), requiring harsh cleavage conditions, more recent research has demonstrated that deprotection times can be significantly shorter and are sequence-dependent. In some cases, the Cys(Psi(Me,Me)pro) moiety can be removed within a few hours under standard TFA cleavage conditions, making it a more versatile tool in SPPS than previously thought. nih.gov The following table presents deprotection times for various Cys(Psi(Me,Me)pro)-containing peptides. nih.gov

Peptide SequenceDeprotection Time (h)Conditions
H-Phe-Ser(tBu)-Cys(ΨMe,Mepro)-Phe-NH24TFA/TIS/H2O (95:2.5:2.5), rt
H-Phe-Ala-Cys(ΨMe,Mepro)-Phe-NH26TFA/TIS/H2O (95:2.5:2.5), rt
H-Ala-Cys(ΨMe,Mepro)-Gly-NH2&lt;2TFA/TIS/H2O (95:2.5:2.5), rt
H-Ser(tBu)-Cys(ΨMe,Mepro)-Gly-NH2&lt;2TFA/TIS/H2O (95:2.5:2.5), rt

Facilitation of Cyclic Peptide Synthesis and Peptidomimetics

The conformational constraints imposed by the Cys(Psi(Me,Me)pro) unit are not only beneficial for linear peptide synthesis but also play a crucial role in the formation of cyclic peptides and the design of peptidomimetics.

Pre-organization for Ring Closure and Macrocyclization

The synthesis of cyclic peptides often suffers from low yields due to the entropically unfavorable process of bringing the N- and C-termini of a linear precursor into close proximity for ring closure. The "kink" induced by the pseudoproline dipeptide pre-organizes the linear peptide into a turn-like conformation, which facilitates macrocyclization. This pre-organization significantly enhances the efficiency and kinetics of the cyclization reaction.

A study on the synthesis of two conotoxin derivatives demonstrated a marked improvement in on-resin macrocyclization when a Cys(Psi(Me,Me)pro) unit was used instead of a standard trityl-protected cysteine. The peptides containing the pseudoproline achieved complete macrocyclization in a significantly shorter time. nih.gov

PeptideProtecting GroupReaction Time (h)Macrocyclization Yield (%)
Conotoxin Derivative 1Cys(ΨMe,Mepro)1100
Conotoxin Derivative 1Cys(Trt)152
Conotoxin Derivative 2Cys(ΨMe,Mepro)1100
Conotoxin Derivative 2Cys(Trt)170

Mitigation of Side Reactions in Peptide Assembly

The incorporation of pseudoproline dipeptides, such as this compound, is a strategic approach in solid-phase peptide synthesis (SPPS) to minimize the occurrence of common side reactions that can compromise the integrity and yield of the target peptide. frontiersin.org These specialized building blocks temporarily introduce a "kink" into the growing peptide backbone, effectively disrupting the formation of secondary structures like β-sheets. wikipedia.orgiris-biotech.de This conformational disruption is crucial because inter-chain aggregation, often driven by β-sheet formation, is a primary cause of incomplete coupling and deprotection steps, leading to deletion sequences and other impurities. chempep.combachem.com

The thiazolidine ring within the Cys(Psi(Me,Me)pro) moiety mimics the structure of proline, favoring a cis-amide bond with the preceding alanine (B10760859) residue. wikipedia.orgiris-biotech.de This structural constraint breaks the regular hydrogen bonding patterns that lead to aggregation, thereby enhancing the solvation of the peptide-resin complex. chempep.comsigmaaldrich.com Improved solvation ensures better access of reagents to the reactive N-terminus of the growing chain, facilitating more efficient and complete coupling reactions. chempep.com By preventing aggregation, this compound helps to maintain the fidelity of the peptide assembly process, reducing the formation of difficult-to-remove, sequence-related impurities. sigmaaldrich.com

Furthermore, the use of pre-formed dipeptides like this compound circumvents the difficult coupling of an amino acid to the sterically hindered secondary amine of the pseudoproline residue itself. bachem.comacs.org This approach not only simplifies the synthesis protocol but also ensures higher coupling efficiency at this specific position in the sequence. sigmaaldrich.com

Side Reaction TypeMitigation Mechanism by this compoundOutcome
Aggregation-Related Deletion Sequences Induces a cis-amide bond "kink," disrupting inter-chain β-sheet formation. wikipedia.orgiris-biotech.deEnhanced peptide chain solvation and reagent accessibility. chempep.com
Incomplete Coupling Prevents peptide aggregation, ensuring the N-terminus remains exposed for acylation. chempep.comHigher coupling efficiency and reduced deletion sequences. peptide.com
C-terminal Cysteine Epimerization Use as a dipeptide for fragment condensation can minimize racemization at the C-terminal pseudoproline. iris-biotech.depeptide.comPreservation of stereochemical integrity.

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly at Asp-Xaa sequences where Xaa can be Gly, Asn, Ser, or Cys. iris-biotech.deiris-biotech.de This base-catalyzed intramolecular cyclization involves the peptide backbone nitrogen attacking the side-chain ester of aspartic acid, leading to a five-membered ring intermediate. iris-biotech.de This intermediate can then undergo epimerization and subsequent ring-opening to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, which are often difficult or impossible to separate from the desired product. iris-biotech.desigmaaldrich.com

The use of pseudoproline dipeptides is an effective strategy to suppress aspartimide formation when the residue C-terminal to an aspartic acid is Ser, Thr, or Cys. researchgate.net By incorporating a building block like Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH, the conformational "kink" induced by the thiazolidine ring disrupts the geometry required for the backbone nitrogen to attack the aspartate side chain. peptide.compeptide.com This steric hindrance and altered backbone trajectory significantly reduce the rate of cyclization, thereby minimizing the formation of the aspartimide intermediate and its subsequent by-products. researchgate.net This protective effect is a direct consequence of the localized conformational control exerted by the pseudoproline moiety on the peptide backbone.

Enhancement of Product Quality and Purity

The primary benefit stems from preventing aggregation. Aggregation-prone sequences often result in poor yields and crude products containing a high percentage of deletion sequences and other impurities due to incomplete reactions. frontiersin.orgbachem.com The structure-disrupting nature of the Cys(Psi(Me,Me)pro) moiety ensures that coupling and Fmoc-deprotection cycles proceed to completion, leading to a higher fidelity synthesis and a crude product that is enriched in the full-length target peptide. wikipedia.orgchempep.com This results in improved yields and a more straightforward purification process, often leading to a higher recovery of the final, pure peptide. peptide.com

Moreover, the suppression of specific side reactions, such as aspartimide formation, directly enhances product purity by eliminating closely related impurities that are often co-eluted with the target peptide during HPLC purification. sigmaaldrich.com The final product is not only of higher yield but also of greater homogeneity. The thiazolidine ring is stable throughout the synthesis but is smoothly cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin, regenerating the native Ala-Cys sequence. iris-biotech.debachem.com This reversibility makes it a powerful tool for producing high-quality peptides that might otherwise be challenging or impossible to synthesize using standard methods. wikipedia.orgsigmaaldrich.com

FeatureImpact of this compoundResearch Finding
Crude Product Purity Higher percentage of the target peptide.By preventing aggregation, pseudoprolines lead to more efficient acylation and deprotection, resulting in purer crude products. chempep.comsigmaaldrich.com
Yield Increased overall yield of the purified peptide.The routine use of pseudoproline dipeptides leads to remarkable improvements in the yield of crude products. wikipedia.org
Purification Simplified HPLC purification profiles.Enhanced solubility of pseudoproline-containing fragments facilitates purification. bachem.com
Sequence Fidelity Reduced levels of deletion and modification by-products.Suppression of side reactions like aspartimide formation prevents the generation of hard-to-separate impurities. peptide.compeptide.com

Methodological Considerations and Observed Side Reactions

Steric Hindrance and Coupling Efficiency Challenges with Pseudoproline Monomers

The core structure of the pseudoproline in Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, a dimethylated thiazolidine (B150603) ring, introduces significant steric bulk. This thiazolidine ring is sterically hindered, which poses a considerable challenge for the acylation of its secondary amine. chempep.com The decreased nucleophilicity of the nitrogen atom within this ring system, combined with the physical obstruction, leads to low coupling yields when attempting to attach an amino acid to a resin-bound pseudoproline monomer. chempep.comwikipedia.org

This inherent difficulty in acylating the sterically hindered pseudoproline nitrogen is the primary reason why these moieties are almost exclusively incorporated as preformed dipeptide units, such as this compound. wikipedia.orgsigmaaldrich.com By using a dipeptide, the challenging coupling step to the pseudoproline nitrogen is bypassed, ensuring greater efficiency and a more reliable synthetic process. sigmaaldrich.com While advancements in coupling reagents and protocols have been explored for monomer incorporation, the use of dipeptides remains the standard and most effective method. iris-biotech.de

Microwave-assisted coupling can be a strategy to enhance reaction rates, particularly for sterically hindered couplings, though challenges may persist. chempep.comsioc-journal.cn The choice of coupling reagents is also critical, with agents like HBTU and DIC/HOBt being standard choices for pseudoproline dipeptide incorporation. chempep.com

Table 1: Factors Influencing Coupling Efficiency with Pseudoproline Monomers

Factor Description Impact on Coupling
Steric Bulk The thiazolidine ring physically obstructs the N-terminus. Decreases coupling efficiency.
Nitrogen Nucleophilicity The nitrogen within the ring system exhibits reduced nucleophilicity. Leads to low coupling yields.
Preformed Dipeptides Using a dipeptide bypasses the difficult coupling to the pseudoproline N-terminus. Standard method to ensure high efficiency.

| Coupling Reagents | Modern reagents can improve outcomes but may not fully overcome steric hindrance. | HBTU, DIC/HOBt are commonly used for dipeptides. |

Empirical Guidelines for Pseudoproline Placement in Peptide Sequences

The effectiveness of a pseudoproline dipeptide in preventing aggregation is highly dependent on its position within the peptide chain. Through extensive practical application, a set of empirical guidelines has been developed to optimize their use. merckmillipore.com These guidelines are not absolute rules but serve as a strong starting point for designing syntheses of challenging sequences. chempep.com

Strategic placement is key to maximizing the structure-disrupting capabilities of the pseudoproline moiety. The following table summarizes the generally accepted guidelines for positioning pseudoproline dipeptides like this compound.

Table 2: Empirical Guidelines for Pseudoproline Placement

Guideline Recommendation Rationale
Spacing between Pseudoprolines An optimal spacing of 5-6 residues is recommended. merckmillipore.compeptide.compeptide.com Provides regular disruption of the peptide backbone to prevent the formation of secondary structures like β-sheets. merckmillipore.com
Minimum Separation A minimum of 2 amino acid residues should separate a pseudoproline from another pseudoproline or a natural proline. merckmillipore.compeptide.compeptide.com Avoids excessive kinking of the peptide chain which could introduce other synthetic complications.
Positioning near Proline Maintain an optimal separation of 5-6 residues from a proline residue. merckmillipore.com Both residues induce kinks in the peptide backbone; appropriate spacing distributes this effect.

| Hydrophobic Regions | Insert the pseudoproline dipeptide immediately before a hydrophobic stretch of residues. merckmillipore.compeptide.compeptide.com | Enhances the solubility of aggregation-prone hydrophobic sequences. chempep.com |

Adherence to these guidelines has been shown to be highly effective. For instance, the successful synthesis of long and complex peptides has often been attributed to the strategic placement of multiple pseudoproline dipeptides at regular intervals throughout the sequence. merckmillipore.comsigmaaldrich.com

Identified Side Reactions and Artifacts under Specific Synthetic Conditions

While pseudoproline dipeptides are designed to be stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions, certain circumstances, particularly harsh or non-standard ones, can lead to side reactions and the formation of artifacts. chempep.com

Recent studies, particularly in the context of flow peptide synthesis which can involve elevated temperatures and pressures, have identified the formation of an imine derivative of the pseudoproline moiety. researchgate.netnih.gov Under thermal stress (e.g., 80°C), the oxazolidine (B1195125) or thiazolidine ring can become unstable. mdpi.com This instability can lead to a ring-opening event, followed by the formation of a stable imine. This imine derivative has been shown to be stable enough to persist even through the final trifluoroacetic acid (TFA) cleavage from the resin. mdpi.com This side reaction complicates the purification process and reduces the yield of the desired peptide. chempep.com

The incorporation of pseudoproline dipeptides can sometimes lead to anomalies during mass spectrometry analysis of the crude or purified peptide. chempep.com Researchers have reported observing higher-than-expected molecular weights for peptide fragments containing an intact pseudoproline ring. researchgate.net One hypothesis for this phenomenon is that the pseudoproline moiety enhances stabilization, leading to ion entanglements (e.g., with H+) that increase the measured mass-to-charge ratio. chempep.comresearchgate.net Another possibility is the unexpected persistence of the pseudoproline ring itself, which should normally be cleaved by TFA. mdpi.com Careful validation of the final product, potentially using NMR analysis of peptide fragments, is recommended to confirm the product's integrity when such mass artifacts are observed. chempep.comresearchgate.net

The thiazolidine ring in this compound is designed to be cleaved under standard acidic conditions, typically with TFA, to regenerate the native cysteine residue. chempep.com However, the stability of this ring is not absolute. As mentioned, elevated temperatures can promote ring opening and side reactions. mdpi.com

Furthermore, while the ring is generally considered TFA-labile, instances of its surprising stability have been noted. In some cases, the pseudoproline ring has remained intact even after treatment with 95% TFA for several hours. mdpi.com This incomplete cleavage leads to a significant and unexpected peptide byproduct that complicates purification. Conversely, prolonged exposure to TFA or other harsh acidic conditions can also lead to other, less defined degradation pathways. chempep.com The stability can also be influenced by the substituents on the ring and the surrounding peptide sequence.

Future Research Directions

Development of Novel Pseudoproline Derivatives with Tailored Properties

The success of existing pseudoproline dipeptides has spurred interest in developing novel derivatives with fine-tuned properties to address specific challenges in peptide synthesis and to create peptides with unique conformational characteristics.

Expanded Chemical Diversity with Alternative Heteroatoms

Current commercially available pseudoprolines are primarily oxazolidine- (from serine or threonine) and thiazolidine-based (from cysteine) systems. chempep.com Future research could explore the incorporation of other heteroatoms into the proline-like ring structure. For instance, selenocysteine (B57510) could be used to generate selenazolidine derivatives, which might offer unique redox properties or altered conformational preferences. The synthesis of these novel derivatives would involve reacting the corresponding amino acid with various aldehydes or ketones to form the heterocyclic ring. wikipedia.org A key area of investigation would be the stability of these new pseudoproline rings to the acidic conditions typically used for cleavage from the solid support, such as trifluoroacetic acid (TFA). nih.gov While thiazolidine-based pseudoprolines were initially thought to be highly stable to TFA, recent studies have shown that their lability can be comparable to oxazolidine (B1195125) derivatives, suggesting that other novel heterocyclic systems may also be compatible with standard SPPS protocols. nih.govacs.org

Fluoro-Pseudoprolines and their Conformational Impact

The introduction of fluorine into amino acid structures can have profound effects on their conformational properties due to stereoelectronic effects. nih.govnih.gov Research into fluorinated pseudoprolines is a promising avenue for creating peptides with highly constrained and predictable secondary structures. researchgate.net The strong inductive effect of the fluorine atom can enforce a specific pucker on the pyrrolidine (B122466) ring and bias the conformation of the preceding peptide bond. nih.gov For example, studies on fluorinated prolines have shown that stereospecific fluorination can stabilize either the C4-exo or C4-endo pucker of the ring. beilstein-journals.org

Future work in this area could involve the synthesis of Fmoc-dipeptide building blocks containing fluorinated pseudoproline moieties. These building blocks could then be incorporated into peptide sequences to study their influence on local and global peptide conformation. Nuclear Magnetic Resonance (NMR) studies and computational modeling would be crucial for characterizing the conformational biases introduced by the fluoro-pseudoproline residues. researchgate.net The development of these derivatives could provide powerful new tools for designing peptides with enhanced stability, receptor binding affinity, or specific catalytic activities.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The demand for synthetic peptides in various fields, from drug discovery to materials science, is driving the development of more efficient and automated synthesis platforms. Pseudoproline dipeptides are well-suited for integration into these automated workflows. chempep.com Their ability to prevent aggregation and improve coupling efficiency is particularly beneficial in automated synthesizers where manual intervention to address synthesis difficulties is limited. activotec.comnih.gov

Future research will likely focus on optimizing the use of pseudoproline dipeptides, including Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, in advanced automated platforms, such as those employing flow chemistry. mdpi.com This will involve developing and refining protocols to ensure seamless incorporation of these building blocks and to minimize any potential side reactions that might occur under the specific conditions of automated synthesis. chempep.com Additionally, the development of a wider range of commercially available pseudoproline dipeptides will be crucial for their widespread adoption in high-throughput peptide synthesis. chempep.com

Advanced Structural Studies and Predictive Modeling of Pseudoproline Effects

While the general structure-disrupting effect of pseudoprolines is understood, a more detailed and predictive understanding of their conformational influence on peptide chains is still needed. chempep.com Advanced structural biology techniques, such as high-resolution NMR spectroscopy and X-ray crystallography, can provide detailed insights into the local and global conformational changes induced by the incorporation of pseudoproline dipeptides. For example, solid-state NMR could be used to study the conformation of pseudoproline-containing peptides while they are still attached to the solid support.

Q & A

Basic Research Questions

Q. What are the recommended purification methods for Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH to ensure high purity in peptide synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for purification, as this method resolves impurities from the main product effectively. Pre-purification via flash chromatography using silica gel (with gradients of ethyl acetate/hexane) can also reduce bulk contaminants. Ensure purity validation using analytical HPLC (>95% purity threshold) and confirm mass accuracy via mass spectrometry (MS) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound as a lyophilized powder at -20°C in a desiccated environment to avoid moisture absorption. For short-term use (≤1 month), solutions in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be stored at -20°C. Avoid exposure to oxidizing agents and strong acids, as these may degrade the pseudoproline moiety or oxidize the cysteine thiol group .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to verify the presence of characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm and pseudoproline methyl groups at 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight alignment (e.g., calculated vs. observed m/z).
  • HPLC : Monitor retention time consistency against a reference standard .

Advanced Research Questions

Q. How does the pseudoproline moiety in this compound influence peptide chain assembly compared to standard residues?

  • Methodological Answer : The pseudoproline (Ψ(Me,Me)pro) group reduces peptide chain aggregation during solid-phase peptide synthesis (SPPS) by introducing a kink in the backbone, disrupting β-sheet formation. This enhances solubility in SPPS solvents like DMF and improves coupling efficiency. Post-incorporation, the pseudoproline is cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the native serine or cysteine residue .

Q. How can researchers resolve solubility challenges when incorporating this compound into hydrophobic peptide sequences?

  • Methodological Answer :

  • Solvent Optimization : Use DMF:DCM (1:1 v/v) mixtures to enhance solubility during coupling steps.
  • Temperature Control : Perform reactions at 0–4°C to minimize aggregation.
  • Additives : Include chaotropic agents (e.g., 6 M guanidine HCl) or non-ionic detergents (e.g., Tween-20) in the resin-swelling step .

Q. What are common synthetic challenges when using this compound, and how can they be mitigated?

  • Methodological Answer :

  • Cysteine Oxidation : Work under inert atmosphere (argon/nitrogen) and add reducing agents (e.g., 0.1 M tris(2-carboxyethyl)phosphine (TCEP)) to the coupling buffer to prevent disulfide formation.
  • Incomplete Deprotection : Optimize cleavage conditions (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane for 2 hours) to ensure full removal of the pseudoproline group without side reactions .

Q. How to analyze contradictory data in NMR spectra of this compound, such as unexpected splitting of methyl group signals?

  • Methodological Answer :

  • Dynamic Effects : Pseudoprolines can introduce conformational flexibility, causing signal splitting. Use variable-temperature NMR (VT-NMR) to assess temperature-dependent line broadening.
  • Solvent Artifacts : Re-dissolve the compound in deuterated DMSO or CDCl₃ to rule out solvent-induced shifts.
  • Impurity Analysis : Cross-validate with HPLC-MS to exclude diastereomeric or byproduct contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.